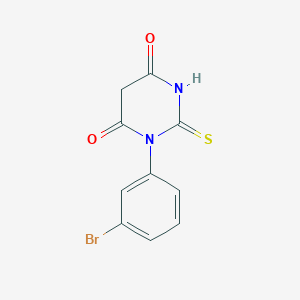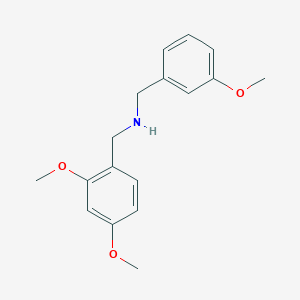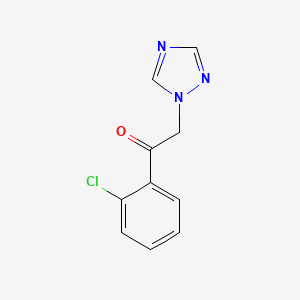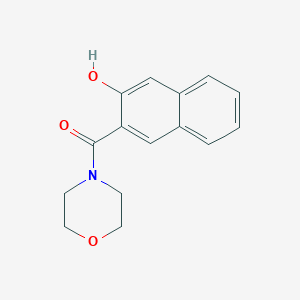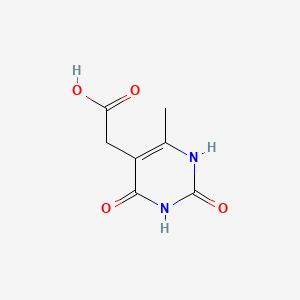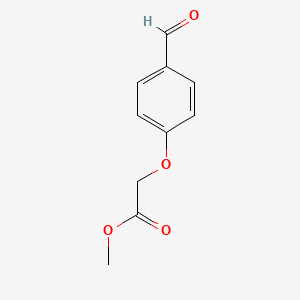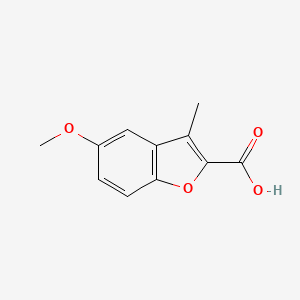
5-甲氧基-3-甲基苯并呋喃-2-羧酸
描述
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O4. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a benzofuran ring substituted with a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position .
科学研究应用
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
作用机制
Target of Action
The primary targets of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid are currently unknown. The compound belongs to the benzofuran family, which has been shown to have a broad range of biological activities . .
Mode of Action
Benzofuran derivatives, in general, have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The exact mechanism by which these effects are achieved is likely dependent on the specific structure and functional groups present in the benzofuran derivative.
Biochemical Pathways
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Result of Action
Some benzofuran derivatives have been found to have significant inhibitory effects on the growth of various types of cancer cells
生化分析
Biochemical Properties
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid and biomolecules are often characterized by binding affinities, which can be studied using techniques such as enzyme assays and molecular docking studies .
Cellular Effects
The effects of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of proteins involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme. Alternatively, 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid may activate a receptor by binding to it and inducing a conformational change that triggers downstream signaling pathways. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies in vitro and in vivo have provided insights into the sustained effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies in animal models have identified threshold effects and dose-response relationships, providing valuable information for determining safe and effective dosages of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid .
Metabolic Pathways
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. The metabolic pathways of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid can influence its bioavailability, activity, and toxicity. Studies on metabolic flux and metabolite levels provide insights into the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid within tissues can affect its efficacy and toxicity. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Etherification and Dehydrative Cyclization: The key step involves the one-pot etherification and dehydrative cyclization of the starting materials under basic conditions.
Functional Group Introduction: The methoxy and methyl groups are introduced through specific reactions, such as methylation and methoxylation, using reagents like methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzofuran derivatives.
相似化合物的比较
Similar Compounds
- 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
- 5-Methoxy-3-methylbenzofuran-2-carboxylic acid
- 8-Methoxypsoralen
- Angelicin
Uniqueness
5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOHXOOAJNTFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368374 | |
| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81718-77-6 | |
| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B1361856.png)
